molecular formula C15H32OSi B14187104 Triethyl{[(4R)-non-1-en-4-yl]oxy}silane CAS No. 918410-20-5

Triethyl{[(4R)-non-1-en-4-yl]oxy}silane

Cat. No.: B14187104
CAS No.: 918410-20-5
M. Wt: 256.50 g/mol
InChI Key: JLXXMRVAHLRJRC-HNNXBMFYSA-N
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Description

Triethyl{[(4R)-non-1-en-4-yl]oxy}silane is a chiral organosilicon compound characterized by a triethylsilyl (TES) group linked via an oxygen atom to a (4R)-configured non-1-en-4-yl chain. This structure combines the steric bulk of the TES group with the stereochemical specificity of the nonene moiety, making it valuable in asymmetric synthesis and catalysis. Its applications span hydrosilylation, protection/deprotection strategies, and intermediates in natural product synthesis .

Properties

CAS No.

918410-20-5

Molecular Formula

C15H32OSi

Molecular Weight

256.50 g/mol

IUPAC Name

triethyl-[(4R)-non-1-en-4-yl]oxysilane

InChI

InChI=1S/C15H32OSi/c1-6-11-12-14-15(13-7-2)16-17(8-3,9-4)10-5/h7,15H,2,6,8-14H2,1,3-5H3/t15-/m0/s1

InChI Key

JLXXMRVAHLRJRC-HNNXBMFYSA-N

Isomeric SMILES

CCCCC[C@H](CC=C)O[Si](CC)(CC)CC

Canonical SMILES

CCCCCC(CC=C)O[Si](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl{[(4R)-non-1-en-4-yl]oxy}silane typically involves the hydrosilylation of non-1-en-4-ol with triethylsilane. The reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The general reaction scheme is as follows:

Non-1-en-4-ol+TriethylsilaneCatalystTriethyl[(4R)-non-1-en-4-yl]oxysilane\text{Non-1-en-4-ol} + \text{Triethylsilane} \xrightarrow{\text{Catalyst}} \text{this compound} Non-1-en-4-ol+TriethylsilaneCatalyst​Triethyl[(4R)-non-1-en-4-yl]oxysilane

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of highly efficient catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Triethyl{[(4R)-non-1-en-4-yl]oxy}silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in the presence of suitable catalysts.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium or platinum are used in reduction reactions.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced hydrocarbons and silyl ethers.

    Substitution: Halogenated silanes and other substituted silanes.

Scientific Research Applications

Triethyl{[(4R)-non-1-en-4-yl]oxy}silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in hydrosilylation reactions to synthesize various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of Triethyl{[(4R)-non-1-en-4-yl]oxy}silane involves the activation of the silicon-hydrogen bond by a catalyst, which facilitates the addition of the silicon atom to unsaturated carbon-carbon bonds. This process is known as hydrosilylation and is a key step in the formation of organosilicon compounds. The molecular targets include alkenes and alkynes, and the pathways involved are typically catalytic cycles mediated by transition metal complexes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations

a) Alkenyl vs. Alkynyl Substituents
  • Triethyl{[(4R)-non-1-en-4-yl]oxy}silane: Features a terminal alkene (non-1-en-4-yl) with (R)-stereochemistry at C3. The alkene enables participation in cycloadditions or hydrogenation reactions .
  • (S)-Triethyl((1-(3-methoxyphenyl)but-3-yn-1-yl)oxy)silane (): Contains an alkynyl group (but-3-yn-1-yl) and a methoxyphenyl substituent. The alkyne allows for click chemistry or Sonogashira couplings, while the aromatic group enhances UV detectability. Optical rotation: [α]D²⁰ = -37.7° (c 0.95, CHCl₃) .
  • Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane (): Combines an ethynyl group with a dihydropyran ring. High optical activity ([α]D = +105.8°) highlights stereochemical influence on reactivity .
b) Silyl Group Variations
  • This compound: Uses triethylsilyl (TES), offering moderate steric bulk and stability under basic conditions.
  • (R)-tert-Butyldimethyl((1-(trimethylsilyl)non-8-en-1-yn-4-yl)oxy)silane (): Employs tert-butyldimethylsilyl (TBS), which provides greater steric protection for alcohols but requires harsher deprotection conditions (e.g., TBAF). Molecular formula: C₁₈H₃₆OSi₂; HRMS: 325.2344 (found) vs. 325.2382 (calc.) .

Spectroscopic and Physical Properties

a) NMR Data
  • This compound: Expected ¹H NMR signals: δ 4.75–4.62 (m, 1H, CH-O), 5.80–5.40 (m, 2H, CH₂=CH), 1.20–1.00 (m, 9H, TES CH₃) .
  • Triisopropyl(((2R,4R)-4-(methylthio)pentan-2-yl)oxy)silane (): δ 1.37 (d, J = 6.4 Hz, 3H, CH₃), 2.09–2.02 (m, 2H, SCH₂) .
b) Mass Spectrometry
  • This compound: Theoretical [M+H]⁺ = 313.24 (C₁₇H₃₆OSi).
  • Triethyl((1Z,4E)-4-ethyl-3-propylhepta-1,4-dienyloxy)silane (): HRMS [M+Na]⁺ = 333.22207 (C₁₈H₃₄O₂SiNa) .

Data Tables

Table 1: Key Physical Properties

Compound Molecular Formula Boiling Point (°C) Density (g/mL) Solubility
This compound C₁₇H₃₆OSi ~200* 0.83–0.85 CHCl₃, hexanes
1-Triethylsilyl-4-triethylsilyloxy-1-butyne C₁₆H₃₄OSi₂ N/A 0.834 Ether, THF

*Estimated based on analogous TES compounds.

Table 2: Selectivity in Hydrosilylation ()

Catalyst Substrate Product Distribution (b-E/a/b-Z) Byproducts
PtII NHC Phenylacetylene 74/23/3 Styrene (≤7%)
Ni(COD)₂ trans-2-Hexenal N/A N/A

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